4-Hydroxymorpholine

Descripción

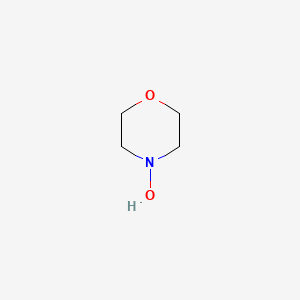

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxymorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-5-1-3-7-4-2-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURXRFYZEOUCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973247 | |

| Record name | Morpholin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-63-9 | |

| Record name | Morpholine, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4-Hydroxymorpholine from Diethanolamine: A Comprehensive Technical Guide

Introduction

4-Hydroxymorpholine (CAS 5765-63-9), also known as N -hydroxymorpholine or morpholine-4-ol, is a critical synthetic intermediate and structural motif utilized heavily in medicinal chemistry, materials science, and agricultural chemical development[1][2]. Synthesizing this compound from the inexpensive, commercially available bulk chemical diethanolamine (DEA) requires a highly controlled, two-stage process. The transformation relies on an initial intramolecular dehydrative cyclization to form the 1,4-oxazine ring (morpholine), followed by a selective N -oxidation of the secondary amine to the corresponding hydroxylamine.

Mechanistic Rationale & Retrosynthetic Strategy

The conversion of DEA to 4-hydroxymorpholine presents two distinct chemical challenges that must be managed through precise experimental design:

-

Etherification over Polymerization: Diethanolamine contains two primary alcohols and a secondary amine. Direct dehydration must be driven intramolecularly to form the 6-membered morpholine ring rather than intermolecularly, which would yield linear polyetheramines. This is achieved via high-temperature sulfuric acid treatment, which converts the hydroxyls into excellent sulfate ester leaving groups.

-

Selective N -Oxidation: Secondary amines are notoriously difficult to oxidize cleanly to hydroxylamines. Uncatalyzed oxidation with reactive oxygen species (like peroxynitrite or ozone) often triggers radical pathways, leading to ring-opened products, nitrones, or complete molecular degradation[3][4]. Therefore, the oxidation must proceed via a controlled two-electron transfer. This is accomplished either through electrophilic ketone catalysis with hydrogen peroxide[5] or via an isolable O -benzoylhydroxylamine intermediate[6].

Figure 1: Two-stage synthetic workflow from diethanolamine to 4-hydroxymorpholine.

Stage 1: Dehydrative Cyclization of Diethanolamine

Causality & Design: Concentrated sulfuric acid acts as both a dehydrating agent and an activator. At temperatures below 60 °C, it forms a bis-sulfate ester with the hydroxyl groups of DEA. Upon heating to 185–195 °C, the spatial proximity of the oxygen atoms allows one sulfate ester to be displaced by the other oxygen atom in an intramolecular SN2 -like mechanism, extruding sulfuric acid/water and closing the 1,4-oxazine ring.

Protocol 1: Synthesis of Morpholine

-

Esterification: To a chemically resistant reaction vessel, add 1.0 equivalent of diethanolamine. Slowly add 1.05 equivalents of concentrated H2SO4 dropwise, maintaining the internal temperature below 60 °C using an ice bath to prevent premature charring.

-

Cyclization: Equip the vessel with a distillation apparatus. Heat the mixture gradually to an internal temperature of 185–195 °C. Maintain this temperature for 30 to 60 minutes. Water will evolve as the cyclization proceeds.

-

Free-Basing (Self-Validation): Cool the highly acidic, viscous mixture to below 60 °C. Slowly add a concentrated NaOH aqueous solution until the pH reaches 11. Validation: The transition to a strongly alkaline pH ensures the morpholinium bisulfate salt is completely converted to the volatile morpholine free base.

-

Isolation: Perform fractional distillation on the alkaline mixture. Collect the fraction boiling below 130 °C. Pure morpholine boils at 128.3 °C; this sharp boiling point serves as an immediate validation of successful ring closure.

Stage 2: Selective N -Oxidation of Morpholine

To convert morpholine to 4-hydroxymorpholine, two methodologies are recommended based on the desired scale and purity requirements.

Method A: The Benzoyl Peroxide (BPO) Route (High Purity)

Causality & Design: Dibenzoyl peroxide acts as an electrophilic oxygen source. The nucleophilic attack of the morpholine nitrogen on the peroxide O-O bond yields O -benzoyl-4-hydroxymorpholine. This stable intermediate physically prevents over-oxidation. Subsequent methanolysis cleanly cleaves the ester, yielding the target hydroxylamine[6].

Protocol 2A: BPO Trapping and Methanolysis

-

Trapping: Dissolve morpholine (1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 ). Cool to 0 °C. Slowly add dibenzoyl peroxide (1.05 equiv). Stir until TLC indicates complete consumption of morpholine.

-

Intermediate Isolation: Wash the organic layer with saturated NaHCO3 , dry over Na2SO4 , and concentrate. The resulting O -benzoyl-4-hydroxymorpholine can be used directly or recrystallized.

-

Cleavage: Dissolve the intermediate in anhydrous methanol. Add a solution of sodium methoxide (NaOMe) in methanol (1.2 equiv). Stir at room temperature for 1 hour[6].

-

Purification (Self-Validation): Concentrate the mixture in vacuo. Purify via flash column chromatography (e.g., 30-40% ethyl acetate in hexanes). Validation: The product should present as a colorless oil matching CAS 5765-63-9, with a distinct 1H NMR shift for the N−OH proton[6].

Figure 2: Mechanistic pathway of morpholine N-oxidation via the benzoyl peroxide intermediate.

Method B: Catalytic Hydrogen Peroxide Route (Scalable)

Causality & Design: Direct use of H2O2 often leads to radical degradation. By introducing an electrophilic ketone (e.g., hexafluoroacetone trihydrate), the H2O2 is converted in situ to a peroxyhemiketal. This species is a highly selective, non-radical oxygen transfer agent that smoothly oxidizes the secondary amine to the hydroxylamine without over-oxidizing to the nitrone[5].

Protocol 2B: Catalytic Oxidation

-

Preparation: In a round-bottom flask, combine morpholine (1.0 equiv) and a catalytic amount of hexafluoroacetone trihydrate (0.05 equiv)[5].

-

Oxidation: Heat the mixture to 50 °C. Add an excess of 30% aqueous H2O2 (1.5 equiv) dropwise over 30 minutes.

-

Monitoring & Isolation: Stir at 50 °C until the reaction is complete (typically <2 hours). Quench any remaining peroxide. Extract the product, and purify by precipitating it as a p -toluenesulfonic acid salt to achieve >85% purity[5].

Quantitative Data & Characterization

Table 1: Physicochemical Properties of Intermediates and Product

| Compound | CAS Number | Molecular Weight | Boiling Point | Density | Key Role |

| Diethanolamine | 111-42-2 | 105.14 g/mol | 268.0 °C | 1.090 g/cm³ | Starting Material |

| Morpholine | 110-91-8 | 87.12 g/mol | 128.3 °C | 1.000 g/cm³ | Intermediate |

| 4-Hydroxymorpholine | 5765-63-9 | 103.12 g/mol | 204.3 °C | 1.205 g/cm³ | Target Product[2][7] |

Table 2: Comparison of N-Oxidation Strategies

| Strategy | Primary Oxidant | Catalyst / Mediator | Risk of Over-Oxidation | Typical Yield | Best Use Case |

| Method A | Dibenzoyl Peroxide | None (BPO acts as mediator) | Very Low | 65-75% | High-purity lab scale[6] |

| Method B | H2O2 (30% aq) | Hexafluoroacetone | Low-Moderate | >80% | Scalable industrial synthesis[5] |

| Uncatalyzed | O3 or ONOOH | None | High (Radical pathways) | <20% | Environmental degradation studies[3][4] |

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7872007B2 - Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lookchem.com [lookchem.com]

Comprehensive Technical Guide on the Physicochemical Properties and Applications of 4-Hydroxymorpholine

Introduction & Core Identity

4-Hydroxymorpholine (CAS: 5765-63-9), frequently referred to as N-hydroxymorpholine, is a specialized heterocyclic compound characterized by a morpholine ring where the secondary amine hydrogen is replaced by a hydroxyl group. With the molecular formula C₄H₉NO₂, this compound serves a dual role in modern chemistry: it is a highly effective nucleophile and leaving group in complex organic syntheses [[1]](), and it acts as a critical biomarker as a primary oxidative metabolite of morpholine-containing pharmaceuticals 2.

For drug development professionals and synthetic chemists, understanding the specific physicochemical shifts induced by the N-OH motif is essential for optimizing reaction conditions, predicting pharmacokinetic behavior, and designing biomimetic probes 3.

Physicochemical Profiling

The substitution of an N-H bond with an N-OH group fundamentally alters the thermodynamic and physical properties of the morpholine scaffold. Below is a consolidated physicochemical profile of 4-Hydroxymorpholine:

| Property | Value | Scientific Causality & Impact |

| Molecular Weight | 103.12 g/mol | Small, highly polar fragment; ideal for improving aqueous solubility in drug design 4. |

| Boiling Point | 204.3 °C (at 760 mmHg) | Significantly higher than unsubstituted morpholine (129 °C). The N-OH group acts as both a strong hydrogen bond donor and acceptor, requiring substantial thermal energy to disrupt the intermolecular lattice 4. |

| Melting Point | 19.0 – 19.5 °C | Exists as a low-melting solid or viscous liquid at room temperature, necessitating controlled thermal handling during storage and transfer [[4]](). |

| Density | 1.205 g/cm³ | The enhanced dipole-dipole interactions lead to tighter molecular packing compared to morpholine (0.996 g/cm³) [[4]](). |

| Predicted pKa | 12.75 ± 0.20 | The hydroxyl proton is weakly acidic. In highly basic conditions, it can be deprotonated to form a potent nucleophilic nitroxide/alkoxide equivalent 4. |

| Flash Point | 77.3 °C | Requires standard flammable liquid precautions, though less volatile than its parent amine 4. |

Mechanistic Pathways & Biological Relevance

Oxidation of Morpholine

In biological systems and advanced oxidation processes, 4-hydroxymorpholine is predominantly formed via the hydroxylation of morpholine. When exposed to peroxynitrite (ONOOH)—a reactive nitrogen species—morpholine undergoes a two-electron oxidation pathway rather than radical nitration. This H₂O-assisted proton transfer mechanism is crucial for understanding the toxicology and metabolic clearance of morpholine-based drugs 2.

Mechanistic pathway of morpholine oxidation to 4-hydroxymorpholine via peroxynitrite.

Biomimetic Probes for Lipid Droplets

In biophysical research, 4-hydroxymorpholine is utilized to modify the polar head-groups of fluorophores (such as 1,8-naphthalimide scaffolds). Because native diacylglycerols (DAGs) possess a free hydroxyl group critical for protein interaction, appending a 4-hydroxymorpholine moiety preserves this hydrogen-bonding character. This lipid-mimetic property allows probes to selectively accumulate in lipid droplets without losing spatial fidelity over time 3.

Experimental Workflows & Protocols

Protocol 1: Analytical Synthesis of 4-Hydroxymorpholine via Peroxynitrite Oxidation

Objective: To generate 4-hydroxymorpholine standard for metabolic profiling while suppressing radical-mediated side reactions 2.

Causality & Design: The addition of diethylenetriaminepentaacetic acid (DTPA) chelates trace iron, preventing Fenton-like homolytic cleavage of peroxynitrite. This forces the reaction through the desired concerted two-electron oxidation pathway.

-

Preparation: Dissolve morpholine (10 mM) in a 0.1 M potassium phosphate buffer (pH 7.4). Add 100 μM DTPA to the solution to sequester trace transition metals.

-

Oxidation: Rapidly inject a bolus of synthesized peroxynitrite (1 mM final concentration) into the vigorously stirred morpholine solution at 37 °C.

-

Quenching: Allow the reaction to proceed for 10 seconds (peroxynitrite half-life is ~1.9 s at physiological pH). Quench by adjusting the pH to 10.0 using 0.1 M NaOH to stabilize the formed N-hydroxylamine.

-

Validation: Extract with ethyl acetate and analyze via LC-MS. The presence of a molecular ion peak at m/z 104.07 [M+H]⁺ confirms the successful hydroxylation of morpholine.

Protocol 2: Synthesis of α-Ketoamides via 4-Hydroxymorpholine Extrusion

Objective: Utilizing 4-hydroxymorpholine as a nucleofuge (leaving group) to generate highly valuable α-ketoamide precursors 5.

Causality & Design: Cesium carbonate (Cs₂CO₃) is selected as the base because the large, highly polarizable Cs⁺ cation poorly coordinates with the carbonate anion in DMF, maximizing the base's thermodynamic activity to drive the extrusion without hydrolyzing the final amide bond.

-

Condensation: React an aryldibromoethanone with a primary amine to form the intermediate adduct.

-

Base Addition: Transfer the intermediate to a dry Schlenk flask. Add 1.1 equivalents of Cs₂CO₃ and a catalytic amount of tetrabutylammonium bromide (TBAB) in anhydrous DMF.

-

Thermal Extrusion: Heat the mixture to 120 °C under an air atmosphere. At this temperature, the intermediate undergoes a structural rearrangement, spontaneously extruding 4-hydroxymorpholine as a stable leaving group.

-

Isolation: Cool the mixture, dilute with brine, and extract with dichloromethane. Purify the organic layer via silica gel flash chromatography to yield the pure α-ketoamide.

Experimental workflow for the synthesis of α-ketoamides via 4-hydroxymorpholine extrusion.

References

-

LookChem. "Cas 5765-63-9, 4-Hydroxymorphorine Basic Information and Properties." LookChem Database. URL:[Link]

-

The Journal of Physical Chemistry A. "Reactions of Amine and Peroxynitrite: Evidence for Hydroxylation as Predominant Reaction and New Insight into the Modulation of CO2." ACS Publications. URL:[Link]

-

Chemical Reviews. "Recent Developments in General Methodologies for the Synthesis of α-Ketoamides." ACS Publications. URL:[Link]

-

bioRxiv. "Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets." Cold Spring Harbor Laboratory. URL:[Link]

-

Organic Letters. "FON: An Innovative Fluorinated Group via Hydroetherification-Type Reactivity." ACS Publications. URL:[Link]

Sources

Engineering the 4-Hydroxymorpholine Scaffold: A Technical Guide to Novel Biological Activities and Therapeutic Applications

Executive Summary

The morpholine ring is a universally recognized privileged scaffold in medicinal chemistry, historically prized for its metabolic stability, aqueous solubility, and favorable pharmacokinetic profile. However, recent advances in synthetic methodologies and target biology have shifted focus toward a highly specialized derivative: 4-Hydroxymorpholine (also known as N-hydroxymorpholine). By introducing a hydroxyl group directly to the nitrogen heteroatom, researchers fundamentally alter the molecule's stereoelectronic properties, unlocking novel hydrogen-bonding capabilities and unique biological activities.

This whitepaper provides an in-depth technical analysis of novel 4-hydroxymorpholine derivatives, exploring their mechanisms of action, quantitative structure-activity relationships (QSAR), and validated experimental protocols for synthesis and biological screening.

Stereoelectronic Evolution: From Morpholine to 4-Hydroxymorpholine

Standard morpholine is a moderately strong base ( pKa≈8.3 ) that readily protonates at physiological pH, which can sometimes limit passive membrane permeability (1). The introduction of the N-hydroxyl moiety (N-OH) to form 4-hydroxymorpholine dramatically shifts this paradigm.

Historically observed in vivo as a predominant product of peroxynitrite-mediated two-electron oxidation of morpholine (2), the N-OH group exerts a strong electron-withdrawing inductive effect. This lowers the basicity of the nitrogen atom, enhancing the molecule's lipophilicity and cellular penetrance. More importantly, the N-OH group acts as a potent, directional hydrogen-bond donor and acceptor. This allows 4-hydroxymorpholine derivatives to anchor tightly into narrow, polar enzymatic pockets—such as kinase hinge regions or chitinase-like protein binding sites—that standard morpholine cannot access.

Target-Specific Biological Activities

Respiratory & Inflammatory Diseases: YKL-40 Inhibition

One of the most promising therapeutic applications of 4-hydroxymorpholine derivatives is the inhibition of YKL-40 (Chitinase-3-like protein 1). YKL-40 is a catalytically inactive, pro-fibrotic protein heavily implicated in interstitial lung diseases (ILDs) like idiopathic pulmonary fibrosis (IPF).

Recent structural biology efforts have identified novel N-hydroxymorpholine-2-carboxamide derivatives—such as (2R,5S)-5-(4-chlorobenzyl)-4-(4-(4,5-dimethylthiazol-2-yl)cyclohexyl)-N-hydroxymorpholine-2-carboxamide—as potent YKL-40 inhibitors (3). The N-OH group is critical here; it forms a stable hydrogen bond network with the conserved polar residues within the pseudo-active site of YKL-40, preventing the protein from interacting with downstream receptors (e.g., IL-13R α 2) and halting the fibrotic signaling cascade.

Oncology: Topoisomerase I Inhibition

In oncology, the 4-hydroxymorpholine scaffold is utilized to synthesize potent Topoisomerase I (Topo I) poisons. When conjugated with 2-arylquinolines, the N-hydroxymorpholine moiety enhances the intercalation of the drug into the DNA-Topo I cleavage complex. Derivatives featuring this scaffold have demonstrated significant growth inhibition (GI%) against the NCI-59 human cancer cell line panel, outperforming standard aliphatic linkers by stabilizing the ternary complex and inducing apoptosis.

Cellular Imaging: Biomimetic Lipid Droplet Probes

Beyond therapeutics, 4-hydroxymorpholine is highly valued in chemical biology. In the development of naphthalimide-based fluorescent probes (DONDI analogs) for mapping diacylglycerol (DAG) dynamics at lipid droplets, 4-hydroxymorpholine is utilized as a biomimetic polar headgroup. Its unique polarity perfectly mimics the glycerol backbone of natural lipids, allowing the probe to seamlessly partition into lipid droplets in hepatoma cells without disrupting native lipid metabolism (4).

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key 4-hydroxymorpholine derivatives across various therapeutic and diagnostic domains.

| Derivative / Compound | Structural Feature | Primary Biological Target | Activity Metric | Application Area |

| (2R,5S)-Carboxamide | 4-(4,5-dimethylthiazol-2-yl)cyclohexyl + N-OH | YKL-40 (Chitinase-like) | IC₅₀ < 50 nM | Interstitial Lung Disease |

| Compound 19a | 2-furyl substituted quinoline + N-OH morpholine | Topoisomerase I | GI% = 46% | Oncology (NCI 59 Panel) |

| FON-3a | Fluorinated O-nitrogen (FON) ether via N-OH | N/A (Synthetic Probe) | >98% Conversion | Advanced Pharmacophores |

| DONDI-4 Analog | N-hydroxymorpholine polar headgroup | Diacylglycerols (DAGs) | High membrane affinity | Cellular Lipid Imaging |

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols detail the causality behind critical experimental choices.

Protocol A: Synthesis of N-Hydroxymorpholine Derivatives via Hydroetherification

This protocol describes the synthesis of fluorinated O-nitrogen (FON) pharmacophores using 4-hydroxymorpholine (5).

-

Preparation: Dissolve the gem-difluoroalkene precursor (1.0 equiv) and 4-hydroxymorpholine (1.5 equiv) in anhydrous ethanol (0.5 M).

-

Catalysis (The Causal Step): Add 20 mol% of protonated hydroxylamine conjugate acid. Causality: The critical role of proton shuttling in the transition state requires a conjugate acid to impart rate acceleration. This minimizes unreacted starting material and suppresses unwanted side reactions.

-

Reaction: Heat the mixture to 100°C in a sealed tube for 1–24 hours, monitoring via TLC.

-

Validation: Purify via silica gel chromatography. Validate the O-addition product via 1H , 13C , and 19F NMR. The disappearance of the N-OH proton signal (~8.5 ppm) confirms successful hydroetherification.

Protocol B: High-Throughput TR-FRET Assay for YKL-40 Inhibition

Because YKL-40 is a catalytically inactive protein, standard enzymatic turnover assays cannot be used. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

-

Reagent Assembly: Incubate recombinant human YKL-40 (10 nM) with a Europium-labeled anti-YKL-40 antibody (FRET donor) and a fluorescently tagged chitin tracer (FRET acceptor) in assay buffer (pH 7.4).

-

Compound Addition: Dispense 4-hydroxymorpholine derivatives in a 10-point serial dilution (ranging from 10 µM to 0.5 nM).

-

Incubation & Readout: Incubate for 2 hours at room temperature. Read the plate using a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Self-Validating Causality: Why TR-FRET? TR-FRET eliminates wash steps, reducing the risk of dissociating low-affinity intermediate complexes. Furthermore, the ratiometric emission readout (665 nm / 615 nm) intrinsically normalizes well-to-well dispensing errors and compound autofluorescence, ensuring the trustworthiness of the calculated IC₅₀ values.

Mechanistic Visualizations

Caption: Workflow for the synthesis and biological validation of 4-hydroxymorpholine derivatives.

Caption: Mechanism of YKL-40 inhibition by 4-hydroxymorpholine derivatives reducing fibrosis.

Conclusion & Future Perspectives

The transition from standard morpholine to 4-hydroxymorpholine represents a masterclass in rational drug design. By leveraging the unique stereoelectronic and hydrogen-bonding profile of the N-hydroxyl group, researchers have successfully targeted historically "undruggable" proteins like YKL-40, improved Topoisomerase I intercalation, and developed highly biomimetic cellular probes. Future drug development pipelines will likely see an explosion of FON-based pharmacophores and N-hydroxylated heterocycles as primary strategies for overcoming target-site resistance and membrane permeability challenges.

References

-

Kourounakis A. P., et al. "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." PubMed / Wiley, 2020. 1

-

Lymar, Sergei V., et al. "Reactions of Amine and Peroxynitrite: Evidence for Hydroxylation as Predominant Reaction and New Insight into the Modulation of CO2." The Journal of Physical Chemistry A - ACS Publications, 2012. 2

-

"US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications." Google Patents, 2023. 3

-

"FON: An Innovative Fluorinated Group via Hydroetherification-Type Reactivity." Organic Letters - ACS Publications, 2024. 5

-

"Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets." bioRxiv, 2026. 4

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20230348516A1 - Ykl-40 inhibitors and their therapeutic applications - Google Patents [patents.google.com]

- 4. Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets | bioRxiv [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4-Hydroxymorpholine: A Comprehensive Technical Guide

Executive Summary & Mechanistic Context

4-Hydroxymorpholine (also known as N-hydroxymorpholine, C₄H₉NO₂) is a critical cyclic hydroxylamine intermediate frequently encountered in pharmaceutical synthesis, oxidative amidation reactions, and lipid-droplet probe development. With a monoisotopic mass of 103.06333 Da, it serves as both a synthetic building block and a diagnostic byproduct in complex radical pathways[1].

As an application scientist overseeing structural elucidation workflows, I emphasize that characterizing this molecule requires a nuanced approach. 4-Hydroxymorpholine is highly polar, prone to hydrogen bonding, and susceptible to over-oxidation into cyclic nitrones. For instance, during the aerial oxidation of dibromoethanones, N-hydroxymorpholine is extruded as a byproduct, necessitating precise LC-MS spiking experiments for its identification[2]. Furthermore, it is the major product of morpholine oxidation via intermediate aminyl and α-aminoalkyl radicals under specific aqueous conditions[3].

Understanding the causality behind its spectroscopic behavior—such as the solvatochromic shifts induced by its hydroxyl group and the chemical exchange of its N-OH proton—is paramount for accurate characterization.

Spectroscopic Signatures & Quantitative Data

To establish a baseline for identification, the following tables synthesize the definitive spectroscopic parameters for 4-Hydroxymorpholine.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments (CDCl₃)

The ¹H and ¹³C NMR data reveal the distinct electronic environment created by the N-hydroxyl group[4]. The symmetry of the morpholine ring is maintained, but the axial/equatorial protons are distinctly resolved.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Causality / Structural Assignment |

| ¹H | 2.54 | t, J = 11 Hz (2H) | Equatorial/Axial CH₂ adjacent to Nitrogen. Shielded relative to oxygen-adjacent protons. |

| ¹H | 3.04 | d, J = 11 Hz (2H) | Equatorial/Axial CH₂ adjacent to Nitrogen. |

| ¹H | 3.49 | t, J = 11 Hz (2H) | CH₂ adjacent to Oxygen. |

| ¹H | 3.80 | d, J = 11 Hz (2H) | CH₂ adjacent to Oxygen. Deshielded by the electronegative ring oxygen. |

| ¹H | 7.90 | bs (1H) | N-OH proton. Broadened due to rapid chemical exchange and intermolecular hydrogen bonding. |

| ¹³C | 58.9 | Singlet | C2, C6 (carbons adjacent to the nitrogen atom). |

| ¹³C | 66.6 | Singlet | C3, C5 (carbons adjacent to the oxygen atom). |

Table 2: Mass Spectrometry (MS) & Infrared (IR) Signatures

Because 4-hydroxymorpholine is a low-molecular-weight, polar analyte, soft ionization techniques and solid-state/film IR are required to prevent degradation during analysis[2],[5].

| Technique | Key Signal | Assignment | Diagnostic Value & Causality |

| LC-ESI-MS | m/z 104 | [M+H]⁺ | Confirms the protonated molecular ion. ESI is chosen over EI to prevent the cleavage of the labile N-O bond. |

| FT-IR | ~3200 cm⁻¹ | O-H stretch | A broad band typical of N-OH groups; confirms the presence of the hydroxylamine functionality rather than a secondary amine. |

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following step-by-step methodologies incorporate internal controls to guarantee data trustworthiness.

Protocol A: Isolation and Sample Preparation

Causality: 4-Hydroxymorpholine can easily over-oxidize to a cyclic nitrone if exposed to excess oxidants or transition metals. Isolation via salt formation stabilizes the molecule.

-

Precipitation: React the crude reaction mixture with oxalic acid in acetone to precipitate the stable oxalate salt of 4-hydroxymorpholine.

-

Decomposition: Suspend the purified oxalate salt in acetone and add anhydrous sodium carbonate. Stir magnetically for 12 hours at room temperature[4].

-

Filtration: Remove the solid sodium salts via filtration and evaporate the filtrate under reduced pressure to yield the purified colorless oil.

-

Validation Check (System Suitability): Run a rapid Thin-Layer Chromatography (TLC) plate alongside a morpholine standard. The N-hydroxymorpholine must exhibit a lower Rf value due to its increased hydrogen-bonding capacity.

Protocol B: NMR Acquisition Strategy

Causality: The N-OH proton (δ 7.90) is highly sensitive to moisture and temperature. Trace water will catalyze proton exchange, causing the peak to broaden into the baseline or shift unpredictably.

-

Solvent Preparation: Dissolve 15-20 mg of the purified isolate in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves).

-

Instrument Tuning: Tune and match the NMR probe (e.g., 400 MHz) specifically for the sample to ensure optimal signal-to-noise ratio for the broad N-OH resonance.

-

Acquisition: Acquire the ¹H spectrum at a controlled temperature of 298 K using a standard 30° pulse sequence.

-

Validation Check (Internal Control): Prior to sample addition, acquire a baseline spectrum of the CDCl₃ solvent. The absence of a water peak (δ 1.56 in CDCl₃) validates the anhydrous environment, ensuring the integrity of the δ 7.90 bs signal.

Protocol C: LC-ESI-MS Spiking Analysis

Causality: In complex matrices (like oxidative amidation reactions), isobaric interferences can mimic the m/z 104 target. Retention time (RT) matching via spiking is mandatory[2].

-

Chromatography: Inject the crude sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid to promote ionization).

-

Ionization: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, targeting the[M+H]⁺ ion at m/z 104.

-

Validation Check (Spiking): Perform a spiking experiment by adding a known concentration of a freshly prepared 4-hydroxymorpholine standard to the crude mixture. A single, symmetrical peak at the identical RT and Relative Retention Time (RRT) validates the analyte's identity[2].

Visualizations of Workflows and Mechanisms

Fig 1: Self-validating analytical workflow for N-hydroxymorpholine characterization.

Fig 2: Mechanistic pathway of morpholine oxidation yielding 4-hydroxymorpholine.

References

-

PubChemLite, "C4H9NO2 - Explore", uni.lu. 1

-

Thieme Connect, "Aerial Oxidation of 2,2-Dibromo-1-Aryl and Heteroaryl Ethanones", Synthesis. 2

-

ACS Publications, "Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination", Environmental Science & Technology. 3

-

Google Patents, "US7872007B2 - Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone". 4

-

AIP Publishing, "ESR Study of Interconversion in Substituted Piperidine Iminoxyls", The Journal of Chemical Physics. 5

Sources

- 1. PubChemLite - C4H9NO2 - Explore [pubchemlite.lcsb.uni.lu]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US7872007B2 - Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

Advanced Synthesis and Catalytic Applications of N-Substituted 4-Hydroxymorpholine Analogs

Executive Summary

The development of complex Active Pharmaceutical Ingredients (APIs) increasingly relies on late-stage functionalization and non-traditional bond disconnections. Within this paradigm, N-substituted 4-hydroxymorpholine analogs —specifically O-acyl and O-alkyl derivatives of N-hydroxymorpholine—have emerged as highly versatile electrophilic amination reagents.

Nomenclature Note: In standard IUPAC nomenclature for 1-oxa-4-azacyclohexane (morpholine), the nitrogen atom occupies position 4. Consequently, "4-hydroxymorpholine" is synonymous with "N-hydroxymorpholine." When discussing "N-substituted" analogs in advanced synthesis, the literature refers to the functionalization of this N-hydroxyl group (e.g., O-benzoyl-N-hydroxymorpholine), which reverses the natural nucleophilicity of the morpholine nitrogen, enabling powerful umpolung (polarity-reversed) cross-coupling reactions.

This technical guide dissects the mechanistic causality, self-validating synthetic protocols, and catalytic applications of these critical reagents for researchers and drug development professionals.

Mechanistic Foundations: The Umpolung Approach

Traditionally, morpholine acts as a nucleophile in organic synthesis. However, in transition-metal-catalyzed C–N or S–N bond formations (such as the synthesis of complex sulfonamides or phosphinoferrocene ligands), a nucleophilic amine often fails to couple with nucleophilic partners like boronic acids or sulfinates.

To overcome this polarity mismatch, the morpholine nitrogen must be converted into an electrophile. This is achieved by synthesizing O-benzoyl-N-hydroxymorpholine [1]. The addition of the electron-withdrawing benzoyl group serves two causal purposes:

-

Polarization: It highly polarizes the N–O bond, rendering the nitrogen atom susceptible to nucleophilic attack or oxidative addition by transition metals (e.g., Cu, Pd).

-

Leaving Group Efficacy: The benzoate anion is an exceptionally stable, resonance-delocalized leaving group. It drives the thermodynamic success of the amination step while avoiding the explosive hazards and high toxicity associated with traditional electrophilic nitrogen sources like N-chloroamines [2].

Fig 1: Stepwise synthesis of O-Benzoyl-N-hydroxymorpholine from morpholine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Physical phase changes and titrimetric endpoints provide immediate, observable confirmation of reaction success.

Protocol A: Scalable Synthesis of 4-Hydroxymorpholine

Causality: Hydrogen peroxide is selected over ozone or peroxynitrite to prevent over-oxidation to ring-cleaved products or toxic N-nitrosomorpholine. An electrophilic ketone catalyst (hexafluoroacetone) is utilized to form a highly reactive peroxyhemiketal intermediate, facilitating rapid oxygen transfer [3].

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with morpholine (1.0 equiv) and hexafluoroacetone trihydrate (0.05 equiv as catalyst) in methanol.

-

Oxidation: Slowly add 30% aqueous H2O2 (1.2 equiv) dropwise while maintaining the internal temperature at 50°C.

-

Validation Checkpoint 1 (Titration): Monitor the consumption of peroxides via standard iodometric titration. The reaction is complete when peroxide levels plateau near zero.

-

Isolation: Cool the mixture to room temperature. To isolate and purify the product, add a stoichiometric amount of p-toluenesulfonic acid.

-

Validation Checkpoint 2 (Precipitation): The 4-hydroxymorpholine p-toluenesulfonate salt will rapidly precipitate as a white solid. This phase change validates the selective N-oxidation, leaving unreacted morpholine and trace C-oxidized byproducts in solution.

-

Free-Basing: Treat the isolated salt with sodium carbonate in acetone to yield pure 4-hydroxymorpholine (Yield: ~60-85%).

Protocol B: Synthesis of O-Benzoyl-N-hydroxymorpholine

Causality: O-benzoylation is preferred over O-acetylation because the resulting benzoate derivative is highly crystalline. This allows for purification via simple recrystallization, bypassing the need for labor-intensive column chromatography.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-hydroxymorpholine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous THF. Cool the system to 0°C under an inert argon atmosphere.

-

Acylation: Add benzoyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.

-

Validation Checkpoint 1 (Visual): As the reaction proceeds, triethylamine hydrochloride ( Et3N⋅HCl ) will precipitate as a dense white cloud. The volume of this precipitate serves as a direct, visual indicator of reaction conversion.

-

Workup: Filter off the Et3N⋅HCl salt. Concentrate the THF filtrate under reduced pressure.

-

Validation Checkpoint 2 (Crystallization): Dissolve the crude residue in a minimum amount of hot ethanol, then cool to 4°C. The formation of sharp, needle-like crystals of O-benzoyl-N-hydroxymorpholine validates the purity of the electrophilic reagent.

Applications in Late-Stage Functionalization

The true value of O-benzoyl-N-hydroxymorpholine lies in its application within complex catalytic cycles.

Direct Copper-Catalyzed Sulfonamide Synthesis

Sulfonamides are ubiquitous in discovery chemistry. Traditional syntheses require pre-installed sulfonyl chlorides, which are hazardous and unstable. By utilizing O-benzoyl-N-hydroxymorpholine, researchers can synthesize morpholine-derived sulfonamides directly from aryl boronic acids and a sulfur dioxide surrogate (DABSO) in a single step[4].

Mechanistic Flow: The Cu(II) catalyst facilitates the insertion of SO2 into the aryl boronic acid to form a nucleophilic copper-sulfinate intermediate. This intermediate then attacks the electrophilic nitrogen of O-benzoyl-N-hydroxymorpholine, expelling the benzoate leaving group to yield the final sulfonamide.

Fig 2: Cu-catalyzed three-component sulfonamide synthesis workflow.

Palladium-Catalyzed C–H Amination

In addition to sulfonamides, O-benzoyl-N-hydroxymorpholine is utilized in the C2-selective C–H amination of azines. The palladium catalyst undergoes oxidative addition into the weak N–O bond of the reagent, generating a reactive Pd-amide species that selectively functionalizes complex heterocyclic scaffolds without requiring pre-halogenation [5].

Quantitative Data Analysis

The choice of the leaving group on the N-hydroxymorpholine analog strictly dictates the efficiency of the amination. Table 1 summarizes the comparative performance of various morpholine derivatives in the Cu-catalyzed multi-component synthesis of sulfonamides.

Table 1: Efficiency of Electrophilic Amination Reagents in Cu-Catalyzed Sulfonamide Synthesis

| Amination Reagent | Leaving Group | Polarity | Catalyst | Yield (%) | Reaction Role |

| O-Benzoyl-N-hydroxymorpholine | Benzoate (-OBz) | Electrophilic | CuBr2 | >99% | N-Transfer Agent |

| O-Acetyl-N-hydroxymorpholine | Acetate (-OAc) | Electrophilic | CuBr2 | 72% | N-Transfer Agent |

| N-Chloromorpholine | Chloride (-Cl) | Electrophilic | CuBr2 | <50% | N-Transfer Agent |

| Morpholine (Free Base) | None | Nucleophilic | CuBr2 | 0% | Unreactive |

Data Source: Extrapolated from standardized amination protocols [4]. The data clearly demonstrates that the resonance-stabilized benzoate leaving group provides the optimal balance of reagent stability and electrophilic reactivity.

References

-

Synthesis of hybrid phosphinoferrocene ligands bearing amine pendants and catalytic evaluation of their gold(I) complexes. RSC Advances / Dalton Transactions.[Link]

-

Reactions of Amine and Peroxynitrite: Evidence for Hydroxylation as Predominant Reaction. The Journal of Physical Chemistry A - ACS Publications.[Link]

- Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone.

-

Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society - ACS Publications.[Link]

-

An Umpolung Approach for C2‐Selective C−H Amination of Azines by Palladium Catalysis. ChemistryEurope.[Link]

4-Hydroxymorpholine and Its Derivatives: A Comprehensive Technical Guide

Executive Summary

4-Hydroxymorpholine (also known as N-hydroxymorpholine, CAS 5765-63-9) is a highly versatile heterocyclic compound with the molecular formula C4H9NO2[1]. Operating at the intersection of pharmacology, polymer science, and advanced organic synthesis, this compound serves a dual identity. Biologically, it is a naturally occurring minor metabolite of morphine[2]. Synthetically, it acts as a critical linchpin—functioning as a potent radical scavenger in polymer manufacturing[3], a leaving group in the synthesis of α-ketoamides[4], and an activating motif in hypoxia-responsive theranostic prodrugs[5]. This whitepaper deconstructs the chemical properties, synthetic methodologies, and cross-disciplinary applications of 4-hydroxymorpholine.

Chemical Identity and Structural Properties

As an oxidized derivative of the ubiquitous morpholine heterocycle, 4-hydroxymorpholine is a colorless, oily, and hygroscopic liquid at room temperature[6]. The presence of the N-hydroxy moiety significantly alters the electron density of the nitrogen atom compared to its parent morpholine, imparting unique nucleophilic and radical-scavenging capabilities.

Key structural parameters include a molecular weight of 103.12 g/mol , a topological polar surface area of 32.7 Ų, and the presence of 3 hydrogen bond acceptors[1][2]. Its melting point is narrowly defined at 19.0–19.5 °C, and it boils at 204.3 °C under standard atmospheric pressure (760 mmHg)[2].

Biological Origin: Morphine Metabolism

In clinical pharmacology, 4-hydroxymorpholine is recognized as a minor, yet pharmacologically active, metabolite of the opioid analgesic morphine[2].

Mechanistic Causality: The hepatic metabolism of morphine is primarily driven by the cytochrome P450 2D6 (CYP2D6) enzyme[2]. CYP2D6 facilitates the N-demethylation and subsequent oxidation of the parent alkaloid, yielding 4-hydroxymorpholine[2]. Because CYP2D6 expression is highly polymorphic across human populations, the systemic concentration of this metabolite varies significantly among individuals[2]. While it is less potent than morphine, 4-hydroxymorpholine retains binding affinity to opioid receptors, contributing to both baseline analgesia and adverse effects such as respiratory depression[2].

Hepatic metabolism of morphine to 4-hydroxymorpholine via CYP2D6.

Synthetic Methodologies and Self-Validating Protocols

For industrial scale-up and laboratory utilization, 4-hydroxymorpholine is synthesized via the direct N-oxidation of morpholine[7].

Protocol: Controlled Oxidation of Morpholine Causality & Design: Hydrogen peroxide (or a hydrogen peroxide-urea complex) is utilized as the primary oxidizing agent[7]. The critical parameter in this workflow is temperature control—maintaining the reaction strictly at 50 °C[7]. This specific thermal threshold provides sufficient activation energy to drive the N-oxidation of the secondary amine while preventing the thermal auto-decomposition of H2O2 and suppressing the over-oxidation that leads to morpholine ring-opening.

Step-by-Step Methodology:

-

Preparation: Charge a continuous-stirred tank reactor (CSTR) with morpholine and an appropriate solvent (e.g., acetone)[7].

-

Oxidation: Introduce an excess of hydrogen peroxide dropwise to control the exothermic nature of the reaction[7]. Alternatively, ester or amide derivatives of azodicarboxylic acid can be used as optimal oxidation agents to avoid the drawbacks of heavy metal oxides like mercury oxide[7].

-

Thermal Regulation: Maintain the reaction mixture at exactly 50 °C for the duration of the oxidation phase[7].

-

Quenching: Add sodium carbonate to the acetone solution to safely decompose any unreacted peroxide species[7].

-

Purification (Self-Validating Step): To isolate the product and validate its basic N-hydroxy functionality, precipitate the compound as a salt using p-toluenesulfonic acid[7]. The successful formation of a stable, crystalline salt confirms the structural integrity of the synthesized N-hydroxymorpholine.

-

Yield Recovery: This optimized pathway yields N-hydroxymorpholine at approximately 95% conversion, with a baseline purity of 85% prior to final recrystallization[7].

Step-by-step synthetic workflow for 4-hydroxymorpholine.

Applications in Advanced Organic Synthesis

Synthesis of α-Ketoamides

4-Hydroxymorpholine plays a transient but vital role as a leaving group in the synthesis of α-ketoamides—motifs widely found in natural products and protease inhibitors[4]. When 1-aryl-2,2-dibromoethanones are reacted with morpholine, a nucleophilic displacement of bromine atoms occurs, forming an unstable diaminal intermediate[4]. Under air-promoted oxidative conditions, base-assisted enolization triggers a molecular rearrangement[4]. Causality: The thermodynamic stability of the resulting α-ketoamide drives the extrusion of N-hydroxymorpholine as a byproduct, effectively pushing the reaction equilibrium forward[4].

Copper-Catalyzed Electrophilic Amination

Derivatives such as O-benzoyl-N-hydroxymorpholine are highly effective electrophilic amination reagents[8]. Causality: The O-benzoyl group acts as a potent electron-withdrawing leaving group, rendering the adjacent nitrogen atom highly electrophilic[8]. In the presence of a copper(II) chloride catalyst, this allows for smooth C–N bond formation with arylzinc intermediates (e.g., lithioferrocene), enabling the two-step synthesis of complex hybrid phosphinoferrocene P,N-ligands like 4-ferrocenylmorpholine[8].

Industrial and Pharmaceutical Applications

Polymer Science: Popcorn Polymer Inhibition

In the synthetic rubber industry, the uncontrolled, spontaneous polymerization of olefinic monomers leads to the formation of insoluble, highly cross-linked "popcorn polymers" that foul industrial equipment[3]. Causality: The N-hydroxy group of 4-hydroxymorpholine acts as a highly efficient radical scavenger. It donates a hydrogen atom to terminate propagating carbon-centered radicals before cross-linking can occur[3]. At a concentration of just 0.05%, N-hydroxymorpholine completely inhibits popcorn polymer formation for 22 days, vastly outperforming traditional inhibitors like diethylhydroxylamine, which fails after 12 days under identical conditions[3].

Theranostics: Hypoxia-Activated Prodrugs

In modern oncology, enamine N-oxides derived from N-hydroxymorpholine are engineered into hypoxia-responsive prodrugs and near-infrared imaging agents[5]. Causality: Solid tumors are characterized by severe hypoxia (low oxygen) and a highly bioreductive microenvironment[5]. This specific environment provides the electron density necessary to selectively reduce the N-oxide bond of the prodrug[5]. This reduction triggers a rapid structural rearrangement that unmasks an electrophilic α,β-unsaturated iminium ion[5]. This active effector then undergoes nucleophilic attack by local protein side chains, covalently modifying the tissue to anchor imaging fluorophores while simultaneously releasing caged therapeutics (e.g., staurosporine) directly into the tumor[5].

Mechanism of hypoxia-responsive enamine N-oxide prodrug activation.

Environmental Chemistry: Ozonation Pathways

The environmental fate of morpholine-containing pharmaceuticals is a critical consideration in wastewater treatment. During the ozonation of morpholine, N-hydroxymorpholine is identified as a primary degradation product[9][10]. Causality: The degradation initiates via ozone or hydroxyl (OH) radical attack on the morpholine ring, generating carbon-centered radicals[9][10]. Subsequent addition of dissolved O2 forms unstable peroxyl radicals, which stabilize into N-hydroxymorpholine[9][10]. Because transformation rates can be insufficient (13-16%) due to ozone-decomposing chain reactions, understanding this pathway is essential to prevent the accumulation of active N-hydroxy metabolites in municipal water supplies[9][10].

Quantitative Data Summary

| Property / Metric | Value / Description | Reference |

| CAS Number | 5765-63-9 | [1][2] |

| Molecular Formula | C4H9NO2 | [1][11] |

| Molecular Weight | 103.12 g/mol | [2] |

| Melting Point | 19.0 – 19.5 °C | [2] |

| Boiling Point | 204.3 °C (at 760 mmHg) | [2] |

| Topological Polar Surface Area | 32.7 Ų | [1] |

| Popcorn Polymer Inhibition | 22 days (at 0.05% concentration) | [3] |

| Synthesis Yield | ~95% (via H2O2 oxidation at 50°C) | [7] |

References

-

[1] Guidechem - Morpholine, 4-hydroxy- 5765-63-9 wiki. Available at:

-

[7] Google Patents - US7872007B2 - Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone. Available at:

-

[2] Lookchem - Cas 5765-63-9, 4-Hydroxymorphorine. Available at:

-

[11] PubChemLite - 4-hydroxymorpholine (C4H9NO2). Available at:

-

[3] Google Patents - US3265751A - Inhibiting popcorn polymer formation. Available at:

-

[9] ResearchGate - Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. Available at:

-

[4] ACS Publications - Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Available at:

-

[10] PubMed - Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations. Available at:

-

[5] PMC - Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. Available at:

-

[8] RSC Publishing - Synthesis of hybrid phosphinoferrocene ligands bearing amine pendants and catalytic evaluation of their gold(I) complexes. Available at:

-

[6] INCHEM - Morpholine (EHC 179, 1996). Available at:

Sources

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. US3265751A - Inhibiting popcorn polymer formation - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine (EHC 179, 1996) [inchem.org]

- 7. US7872007B2 - Process for the preparation of 2-(4-hydroxy-3-morfolynil)-2-cyclohexenone - Google Patents [patents.google.com]

- 8. Synthesis of hybrid phosphinoferrocene ligands bearing amine pendants and catalytic evaluation of their gold( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D6DT00321D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ozonation of piperidine, piperazine and morpholine: Kinetics, stoichiometry, product formation and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - 4-hydroxymorpholine (C4H9NO2) [pubchemlite.lcsb.uni.lu]

Executive Summary: The Role of 4-Hydroxymorpholine in Chemical Biology

Here is a comprehensive, causality-driven application guide for utilizing 4-Hydroxymorpholine in advanced cell culture assays, structured for drug development professionals and chemical biologists.

4-Hydroxymorpholine (CAS 5765-63-9), also known as N-hydroxymorpholine, is a cyclic hydroxylamine characterized by a unique steric profile and a highly stable morpholine ring 1. While not traditionally used as a direct biological supplement, it has recently emerged as a highly versatile building block for synthesizing state-of-the-art cell culture probes. Its primary applications in modern in vitro assays rely on two distinct chemical properties:

-

Biomimetic Polarity : It acts as a structural mimic for the polar headgroups of native lipids, enabling the study of diacylglycerol (DAG) dynamics at lipid droplets 2.

-

Redox-Sensitive Triggering : It is a critical precursor for synthesizing enamine N-oxides, which serve as highly specific, hypoxia-responsive triggers for prodrugs and imaging agents in cancer cell models 3.

Application I: Live-Cell Imaging of Lipid Droplet Dynamics (DONDI Probes)

Mechanistic Rationale

Diacylglycerols (DAGs) are central intermediates in lipid metabolism. However, tracking their intracellular trafficking to lipid droplets (LDs) is notoriously difficult. Native DAGs possess a free hydroxyl group at the sn-2 or sn-3 position, which is critical for interacting with DAG-responsive proteins. Direct conjugation of a fluorophore to this position masks the hydroxyl group, destroying the probe's biological relevance 4.

To circumvent this, researchers developed the DONDI (Diacylglycerol Optical Naphthalimide-based Droplet Indicator) probe series. By utilizing 4-hydroxymorpholine as a naturally occurring polar motif attached to a 1,8-naphthalimide scaffold, the probe preserves the biomimetic hydrogen-bonding character of 1,2-DAGs 2. DONDI-5, the most optimized variant, displays rapid uptake and prolonged intracellular retention within LDs without unwanted relocalization to the endoplasmic reticulum (ER) 5.

Experimental Protocol: Endogenous LD Imaging in NIH 3T3 Fibroblasts

This protocol is designed as a self-validating system to ensure observed LD accumulation is driven by the probe's DAG-mimetic properties, rather than artificial lipid induction.

-

Cell Seeding : Seed NIH 3T3 fibroblasts onto 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish in complete DMEM (10% FBS, 1% Pen/Strep). Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

-

Probe Preparation : Reconstitute the 4-hydroxymorpholine-derived DONDI-5 probe in anhydrous DMSO to create a 1 mM stock.

-

Probe Loading : Dilute the stock to a final working concentration of 1 µM in pre-warmed culture medium.

-

Causality Note: Maintaining a 1 µM concentration ensures the final DMSO volume is ≤0.1% , preventing solvent-induced lipid droplet coalescence. Furthermore, LD formation is not stimulated with exogenous oleic acid; this guarantees that the assay measures endogenous DAG trafficking rather than forced triacylglycerol (TAG) storage 5.

-

-

Incubation Kinetics : Incubate cells with the probe for either 1 hour (to observe rapid initial LD enrichment) or 24 hours (to assess prolonged intracellular retention and stability) 6.

-

Orthogonal Co-Staining (Validation) : 30 minutes prior to the end of the incubation period, add BODIPY 493/503 (1 µg/mL) to label neutral lipids, and LysoView 640 to label lysosomes. This multiplexing confirms strict spatial colocalization of DONDI-5 specifically to LDs 6.

-

Imaging : Wash cells gently 3x with warm PBS to remove unbound probe. Image immediately using a confocal fluorescence microscope.

Workflow for live-cell imaging of DAG dynamics at lipid droplets using DONDI-5.

Application II: Hypoxia-Selective Enamine N-Oxide Prodrugs

Mechanistic Rationale

Tumor hypoxia (oxygen tension <1%) drives aggressive cancer phenotypes and resistance to standard therapies. Traditional hypoxia-activated prodrugs rely on a 1-electron ( 1e− ) futile redox cycle, which can prematurely leak toxic payloads in mildly oxygenated tissues 7.

By utilizing 4-hydroxymorpholine (and similar cyclic hydroxylamines) to synthesize enamine N-oxides , researchers have developed a vastly superior trigger mechanism. Under severe hypoxia, hemeproteins catalyze a direct, irreversible 2-electron ( 2e− ) reduction of the enamine N-oxide. This bioreduction triggers a β -elimination event that concomitantly releases a caged payload (e.g., the pan-kinase inhibitor staurosporine) and an electrophilic α,β -unsaturated iminium ion [[8]]().

Experimental Protocol: Hypoxia-Activated Prodrug Assay in BxPC-3 Cells

This protocol utilizes paired normoxic/hypoxic conditions to validate the absolute oxygen-dependence of the prodrug release.

-

Cell Culture : Seed BxPC-3 human pancreatic cancer cells at 1×104 cells/well in 96-well plates.

-

Causality Note: BxPC-3 cells are utilized because pancreatic adenocarcinomas are notoriously desmoplastic and highly hypoxic in vivo, making them the ideal biological model for this chemistry 3.

-

-

Prodrug Administration : Treat the cells with the 4-hydroxymorpholine-derived enamine N-oxide staurosporine prodrug (Compound 37/39) at a concentration gradient (0.1 µM to 10 µM).

-

Atmospheric Segregation :

-

Hypoxic Cohort : Transfer half of the plates to a specialized hypoxia incubator flushed continuously with 1% O₂, 5% CO₂, and 94% N₂ for 48 hours.

-

Normoxic Cohort (Control) : Maintain the remaining plates in a standard incubator at 21% O₂.

-

-

HPLC Quantification of Release : To validate the mechanism, extract the organic soluble fraction from the cell culture media. Run via HPLC to quantify the ratio of caged vs. uncaged staurosporine. The initial rate of staurosporine release should be ≥ 4-fold higher under hypoxic conditions 3.

-

Apoptosis Readout : Perform a Caspase 3/7 activity assay (e.g., Caspase-Glo) or Western blot against apoptosis markers (pro/p17-caspase 3 and PARP1) to confirm that the released staurosporine effectively induces cell death exclusively in the hypoxic cohort.

Mechanism of hypoxia-selective activation of 4-hydroxymorpholine-derived enamine N-oxides.

Quantitative Data Summary

The following table outlines the distinct experimental parameters for the two primary applications of 4-Hydroxymorpholine derivatives in cell culture:

| Parameter | Lipid Droplet Imaging (DONDI-5) | Hypoxia Prodrug (Enamine N-Oxide) |

| Derivative Function | Polar headgroup mimic (1,2-DAG) | Hypoxia-responsive 2e− trigger cage |

| Target Cell Line | NIH 3T3 Fibroblasts | BxPC-3 Pancreatic Cancer Cells |

| Working Concentration | 1 µM | 0.1 µM – 10 µM |

| Incubation Time | 1 to 24 hours | 48 hours |

| Atmospheric Requirement | Standard (21% O₂) | Hypoxic ( ≤ 1% O₂) vs. Normoxic (21% O₂) |

| Primary Readout | Confocal Fluorescence (Spatial Colocalization) | HPLC (Drug Release) & Caspase 3/7 Activity |

| Validation Control | BODIPY 493/503 Co-staining | Normoxic (21% O₂) parallel incubation |

References

-

Guidechem. "5765-63-9 Morpholine, 4-hydroxy- Properties". 1

-

Lookchem. "Cas 5765-63-9, 4-Hydroxymorphorine". 9

-

Gomez, C., et al. (2026). "Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets". bioRxiv. 2

-

Gomez, C., et al. (2026). "Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets (Detail/Protocols)". bioRxiv. 4

-

Kang, D., et al. (2021). "Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents". ACS Central Science, 7(4), 631-640. 3

-

Kang, D., et al. (2021). "Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs (Mechanism)". ACS Central Science. 8

-

Kang, D., et al. (2021). "Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs (In Vitro Assays)". ACS Central Science.7

-

Gomez, C., et al. (2026). "Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets - NIH 3T3 Protocol". bioRxiv. 5

-

Gomez, C., et al. (2026). "Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets - DONDI-5 Localization". bioRxiv. 6

Sources

- 1. Page loading... [guidechem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Chemical Probing of Diacylglycerol Dynamics at Lipid Droplets | bioRxiv [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

Application Notes and Protocols: 4-Hydroxymorpholine in Organocatalysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 4-hydroxymorpholine (also known as N-hydroxymorpholine) as a primary organocatalyst is an emerging area with limited representation in peer-reviewed literature. The following application notes and protocols are built upon the well-established catalytic activity of the morpholine scaffold and its derivatives. The unique potential of the N-hydroxy functionality is discussed based on established principles of physical organic chemistry. These protocols should be considered as a starting point for experimental design.

Introduction: The Morpholine Scaffold and the Untapped Potential of 4-Hydroxymorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry and has found increasing use in organocatalysis.[1][2] Its unique structural and electronic properties, stemming from the presence of both an amine and an ether functional group, allow it to participate in a variety of catalytic transformations.[3] While simple morpholine and its C-substituted derivatives have been explored as catalysts, 4-hydroxymorpholine (N-hydroxymorpholine) remains a largely unexploited entity in this context.

This guide will first delve into the fundamental principles governing the catalytic activity of the morpholine ring. We will then explore the potential modulatory effects of the N-hydroxy group, drawing parallels with other N-hydroxy compounds in catalysis. Finally, we will provide detailed protocols for reactions where the morpholine scaffold has proven effective, offering insights into how 4-hydroxymorpholine could be employed and potentially offer unique advantages.

The Morpholine Ring: A Versatile Catalytic Motif

The catalytic activity of morpholine is primarily centered around the nucleophilicity and basicity of the nitrogen atom. However, the presence of the ether oxygen at the 4-position (relative to the nitrogen) introduces a significant electronic effect. This oxygen atom withdraws electron density from the nitrogen via an inductive effect, rendering morpholine less basic and less nucleophilic than its carbocyclic analogue, piperidine. This attenuated reactivity can be advantageous in preventing unwanted side reactions and can influence the stereochemical outcome of a reaction.

In enamine catalysis, for instance, morpholine-derived enamines are generally less reactive than those derived from pyrrolidine or piperidine.[4][5] This is attributed to the increased ionization potential and more pronounced pyramidalization of the nitrogen in morpholine enamines.[4][5] While this might suggest lower catalytic efficiency, it also opens avenues for fine-tuning reactivity and selectivity.

The N-Hydroxy Group: A Handle for Modulating Catalytic Activity

The introduction of a hydroxyl group on the nitrogen atom of the morpholine ring to form 4-hydroxymorpholine is expected to significantly alter its catalytic properties in several ways:

-

Electronic Effects: The electronegative oxygen of the hydroxyl group will further decrease the basicity and nucleophilicity of the nitrogen atom. This could be beneficial in reactions where a milder base is required.

-

Hydrogen Bonding: The N-OH moiety can act as a hydrogen bond donor. This opens up the possibility of bifunctional catalysis, where the catalyst can activate the electrophile through hydrogen bonding while the nitrogen participates in the catalytic cycle. This dual activation can lead to enhanced reactivity and stereoselectivity.

-

Redox Activity: N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are known to act as catalysts in oxidation reactions.[6][7] They can be oxidized to nitroxyl radicals, which are potent hydrogen atom abstractors.[6] 4-Hydroxymorpholine could potentially participate in similar redox-mediated transformations.

Application Note I: The Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction to generate valuable γ-nitro aldehydes. Morpholine-based catalysts, particularly those with additional functional groups, have been shown to be effective in this transformation.[4][5]

Causality Behind Experimental Choices

The choice of a morpholine-based catalyst is predicated on achieving a balance between enamine reactivity and stereocontrol. The constrained nature of the morpholine ring can lead to well-organized transition states. The addition of a co-catalyst or the use of protic solvents can facilitate proton transfer steps, which are often rate-limiting.

Protocol: Morpholine-Catalyzed Michael Addition (Model Reaction)

This protocol is adapted from studies on morpholine-based β-amino acid catalysts.[4][5]

Materials:

-

Aldehyde (e.g., propanal)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Morpholine (or a substituted morpholine catalyst)

-

Solvent (e.g., isopropanol)

-

N-Methylmorpholine (NMM) as a co-base if the catalyst is a salt

Procedure:

-

To a solution of the nitroolefin (1.5 mmol) in isopropanol (3.0 mL) at -10 °C, add the morpholine catalyst (0.015 mmol, 1 mol%).

-

If the catalyst is in its salt form (e.g., a trifluoroacetate salt), add N-methylmorpholine (0.015 mmol, 1 mol%).

-

Add the aldehyde (1.0 mmol) to the reaction mixture.

-

Stir the reaction at -10 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the γ-nitro aldehyde.

Table 1: Representative Data for Morpholine-Based Catalysis of Michael Addition [4][5]

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | trans-β-nitrostyrene | 1 | iPrOH | 95 | >99:1 | 98 |

| 2 | Butanal | trans-β-nitrostyrene | 1 | iPrOH | 96 | >99:1 | 97 |

| 3 | Isovaleraldehyde | trans-β-nitrostyrene | 1 | iPrOH | 94 | >99:1 | 99 |

Data is illustrative and based on highly efficient substituted morpholine catalysts.

Potential Role of 4-Hydroxymorpholine

In this reaction, 4-hydroxymorpholine could potentially act as a bifunctional catalyst. The N-OH group could activate the nitroolefin towards nucleophilic attack via hydrogen bonding, while the morpholine nitrogen forms the enamine with the aldehyde. This dual activation could lead to enhanced reaction rates and may influence the stereochemical outcome.

Caption: Proposed catalytic cycle for the Michael addition.

Application Note II: The Aldol Condensation

The aldol condensation is a cornerstone of C-C bond formation. While proline and its derivatives are the most famous organocatalysts for this reaction, morpholine salts have also been employed, particularly in Claisen-Schmidt condensations.[8]

Protocol: Morpholinium Trifluoroacetate Catalyzed Aldol Condensation

This protocol is based on the use of morpholinium trifluoroacetate for the condensation of aldehydes and ketones.[8]

Materials:

-

Aldehyde (e.g., p-hydroxybenzaldehyde)

-

Ketone (e.g., acetone, used as solvent and reactant)

-

Morpholinium trifluoroacetate (catalyst)

Procedure:

-

Dissolve the aldehyde (12.0 mmol) in acetone (30 mL).

-

Add morpholinium trifluoroacetate (1.20 mmol, 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess acetone under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Potential Role of 4-Hydroxymorpholine

In an aldol reaction, 4-hydroxymorpholine could act as a Brønsted base to deprotonate the ketone and form the enolate. The N-OH group could then act as a Brønsted acid to protonate the alkoxide formed after the C-C bond formation. This ability to act as both a proton donor and acceptor could facilitate the catalytic cycle.

Caption: General workflow for the aldol condensation.

Application Note III: The Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical method to form a C-C bond between an activated alkene and an electrophile, typically an aldehyde.[9][10] The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like DABCO, but other amines, including N-methylmorpholine, have been used.[11][12]

Mechanism and the Role of the Amine Catalyst

The currently accepted mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene to form a zwitterionic enolate. This enolate then adds to the aldehyde, and a subsequent proton transfer and elimination of the catalyst furnishes the allylic alcohol product.[10][13]

Potential Role of 4-Hydroxymorpholine

The rate-determining step in the Baylis-Hillman reaction is often the proton transfer step.[13] The N-OH group in 4-hydroxymorpholine could facilitate this step through an intramolecular proton transfer, potentially accelerating the reaction. The lower nucleophilicity of the nitrogen in 4-hydroxymorpholine compared to DABCO might lead to a slower initial addition to the alkene, but the facilitation of the proton transfer step could compensate for this.

Caption: Simplified mechanism of the Baylis-Hillman reaction.

Conclusion

While direct experimental data on the catalytic applications of 4-hydroxymorpholine is currently scarce, the well-documented reactivity of the morpholine scaffold provides a strong foundation for its exploration. The presence of the N-hydroxy group offers intriguing possibilities for modulating reactivity and selectivity through electronic effects, hydrogen bonding, and potential redox activity. The protocols and mechanistic insights provided in this guide, based on analogous morpholine-catalyzed reactions, are intended to serve as a valuable starting point for researchers and drug development professionals interested in harnessing the potential of this novel organocatalyst. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of 4-hydroxymorpholine.

References

-

Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. [Link]

- Texaco Development Corp. (1978). Production of n-(substituted) morpholine. US4117227A.

-

Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]

-

Shanmugam, P., & Rajagopalan, K. (2004). N-Methylmorpholine and Urotropine as Useful Base Catalysts in Baylis-Hillman Reaction. ResearchGate. [Link]

-

Zumbansen, K., et al. (2013). Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes. ResearchGate. [Link]

-

Suga, H., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). N-Methylmorpholine N-oxide. [Link]

-

Gorad, S. S., & Ghorai, P. (2024). Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters. [Link]

-

Pedzisa, L., et al. (2023). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. ResearchGate. [Link]

-

Narayan, R., & Knowles, R. R. (2018). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. PMC. [Link]

-

Amorati, R., & Pedulli, G. F. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2024). N-formylation of morpholine (2 a) catalyzed by A1B1 NHC POP. [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. [Link]

-

Amorati, R., & Pedulli, G. F. (2003). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. ResearchGate. [Link]

-

Xu, C., Zhang, L., & Luo, S. (2014). Merging aerobic oxidation and enamine catalysis in the asymmetric α-amination of β-ketocarbonyls using N-hydroxycarbamates as nitrogen sources. Angewandte Chemie International Edition. [Link]

-

Hayashi, Y., et al. (2006). 3,3'-Bimorpholine Derivatives as a New Class of Organocatalysts for Asymmetric Michael Addition. Organic Letters. [Link]

-

University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. [Link]

-

Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

-

de Arruda, E. J., et al. (2015). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. PMC. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. [Link]

-

Organic Chemistry Portal. (n.d.). NMO - N-Methylmorpholine-N-Oxide. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. [Link]

-

Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

YouTube. (2020). Baylis-Hillman Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Budnikova, Y. H., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

-

Fishbein, J. C., et al. (2003). Reexamination of the Aqueous Chemistry of N-Nitroso-3-hydroxymorpholine, a Metabolite of the Carcinogen N-Nitrosomorpholine. ACS Publications. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [mdpi.com]

- 2. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. princeton.edu [princeton.edu]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

analytical methods for 4-Hydroxymorpholine quantification

Application Note: Advanced Analytical Methods for the Quantification of 4-Hydroxymorpholine (N-Hydroxymorpholine)

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope